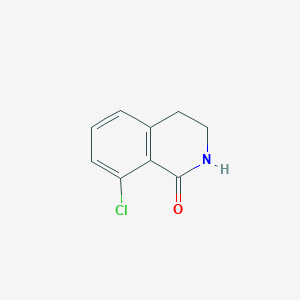

8-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

8-chloro-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) |

InChI Key |

KRZHZHJFTBMNSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2Cl |

Origin of Product |

United States |

Contextual Significance of the 3,4 Dihydroisoquinolin 1 2h One Scaffold in Chemical Biology and Medicinal Chemistry

The 3,4-dihydroisoquinolin-1(2H)-one motif is a prominent feature in a multitude of natural products and synthetic molecules, granting it the status of a "privileged scaffold" in medicinal chemistry. chemimpex.comnih.gov This core structure, a six-membered lactam ring fused to a benzene (B151609) ring, is found in isoquinolinone alkaloids and serves as a crucial building block for compounds with a wide array of biological activities. chemimpex.comnih.gov

The versatility of this scaffold has led to its incorporation into agents developed for numerous therapeutic applications. Research has demonstrated its relevance in the creation of antitumor, antimicrobial, antiviral, and antifungal agents. nih.govnih.gov Furthermore, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core have been investigated as anti-HIV agents, antidepressants, anti-inflammatory compounds, and inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). chemimpex.comjocpr.com The broad utility of this scaffold is also evident in its application for managing plant diseases, highlighting its significance beyond human medicine. nih.govnih.govrsc.org The inherent biological activity and synthetic accessibility of the 3,4-dihydroisoquinolin-1(2H)-one framework make it a focal point for the development of novel therapeutic and agrochemical agents. chemimpex.comnih.gov

Unique Research Focus on 8 Chloro Substitution: Rationale and Implications

Strategies for Constructing the 3,4-Dihydroisoquinolin-1(2H)-one Coreresearchgate.netacs.org

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. researchgate.net

Intramolecular Cyclization Approachesacs.org

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. This approach typically involves the cyclization of appropriately substituted phenylethylamine derivatives. rsc.org Common precursors include carbamates, ureas, thioureas, isocyanates, and azidoamides, which upon activation, undergo ring closure to form the desired lactam ring. researchgate.netkthmcollege.ac.in

One notable example is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of N-acyl-β-phenylethylamines. rsc.org While traditionally used for synthesizing 3,4-dihydroisoquinolines, modifications of this reaction can lead to the corresponding 1-oxo derivatives. organic-chemistry.org Another important method is the Pictet-Spengler reaction, which, although primarily for tetrahydroisoquinolines, can be adapted for the synthesis of the target scaffold. rsc.org

The Castagnoli-Cushman reaction (CCR) represents a powerful three-component approach for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. For instance, the reaction of homophthalic acid, various aldehydes, and amines can efficiently generate a library of substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govresearchgate.net This method is particularly valuable for creating molecular diversity for applications such as drug discovery. rsc.orgrsc.org

Carbonylation, Carbomylation, and Carbonyl Insertion Reactionsacs.org

Carbonylative cyclization reactions have emerged as powerful tools for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. These methods introduce the C1 carbonyl group through the incorporation of carbon monoxide (CO) or a CO surrogate. researchgate.net

Palladium-catalyzed carbonylative Heck reactions provide a means to synthesize these structures. For example, an enantioselective intramolecular carbonylative Heck reaction using formate (B1220265) esters as a CO source has been developed for the synthesis of chiral 3,4-dihydroisoquinolines bearing an all-carbon quaternary stereocenter. researchgate.net Similarly, selenium-catalyzed carbonylative synthesis using benzene-1,3,5-triyl triformate (TFBen) as a CO precursor offers a safer alternative to gaseous CO for producing related heterocyclic structures. nih.gov

These reactions often proceed via the formation of an acyl-metal intermediate followed by intramolecular cyclization. youtube.com The choice of catalyst, ligand, and CO source can significantly influence the reaction's efficiency and selectivity. researchgate.net

Oxidation of Isoquinoline Derivativesacs.orglookchem.com

The oxidation of partially or fully reduced isoquinoline precursors provides another route to 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net 1,2,3,4-Tetrahydroisoquinolines can be oxidized to the corresponding 3,4-dihydroisoquinolin-1(2H)-ones under various conditions. lookchem.com

For instance, the air oxidation of 3,4-dihydroisoquinolinium salts can yield 3-arylisoquinolin-1(2H)-ones. lookchem.com The choice of oxidizing agent is crucial for controlling the final product. While some reagents lead to the fully aromatized isoquinoline, others can selectively oxidize the C1 position to the desired lactam. organic-chemistry.orglookchem.com For example, oxidation of 3,4-dihydroisoquinolines with oxygen in the presence of potassium hydroxide (B78521) has been reported to form 1-isoquinolinones. lookchem.com

Metal-Catalyzed Synthetic Protocolsacs.org

Metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is no exception. researchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance.

C-H Activation Strategies (e.g., Rhodium-catalyzed, Palladium-catalyzed)acs.orglookchem.com

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. researchgate.net Rhodium and palladium catalysts are particularly prominent in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

Rhodium(III)-catalyzed C-H activation of benzamides followed by annulation with various coupling partners is a well-established method. kthmcollege.ac.in For example, the reaction of N-methoxybenzamides with 2-methylidenetrimethylene carbonate proceeds via a tandem C-H allylation and N-alkylation to afford 3,4-dihydroisoquinolin-1(2H)-ones under mild conditions. nih.govacs.orgacs.org Another rhodium-catalyzed approach involves the alkylation of aromatic amides with N-vinylphthalimide, where a directing group facilitates the C-H activation at the ortho position, leading to the formation of the dihydroisoquinolinone core in a one-pot transformation. acs.org

Palladium-catalyzed C-H functionalization offers complementary strategies. For instance, a palladium-catalyzed enantioselective C-H carbonylation has been developed using a chiral ligand to achieve desymmetrization and produce isoquinolinones with high enantioselectivity. researchgate.net Furthermore, palladium-catalyzed intramolecular allylation of N-sulfonyl benzamides with 1,3-dienes, using air as the terminal oxidant, provides a route to chiral 3,4-dihydroisoquinolones. researchgate.net

A variety of directing groups, such as the 8-aminoquinoline moiety, are often employed to control the regioselectivity of the C-H activation step. researchgate.netacs.org

Table 1: Examples of Metal-Catalyzed C-H Activation for 3,4-Dihydroisoquinolin-1(2H)-one Synthesis

| Catalyst | Directing Group | Coupling Partner | Key Transformation | Ref. |

| Rhodium(III) | Methoxyamide | 2-Methylidenetrimethylene carbonate | Tandem C-H allylation/N-alkylation | nih.govacs.org |

| Rhodium(III) | 8-Aminoquinoline | N-Vinylphthalimide | C-H alkylation/cyclization | acs.org |

| Palladium(II) | N-Sulfonyl | 1,3-Dienes | C-H functionalization/intramolecular asymmetric allylation | researchgate.net |

| Palladium(II) | Amide | Carbon Monoxide (from formate esters) | Enantioselective C-H carbonylation | researchgate.net |

| Cobalt(III) | N-Chloroamide | Alkenes | C-H activation/annulation | rsc.org |

Enantioselective Synthesis via Chiral Ligands and Catalystsacs.org

The development of enantioselective methods for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is of great importance due to the prevalence of chiral isoquinoline alkaloids in nature and their potential as pharmaceuticals. acs.orgacs.org

A highly effective strategy involves the use of transition metal catalysts in combination with chiral ligands. acs.org For instance, a nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes, in the presence of a chiral phosphine (B1218219) ligand, affords a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones with high enantioselectivity. acs.orgacs.orgnih.gov This reaction proceeds through a five-membered azanickelacycle intermediate. acs.org

Palladium catalysis has also been successfully employed in asymmetric synthesis. The use of a chiral pyridine-oxazoline ligand in a palladium-catalyzed C-H functionalization/intramolecular asymmetric allylation cascade enables the synthesis of chiral 3,4-dihydroisoquinolones with high yields and enantioselectivities. researchgate.net Similarly, a palladium-catalyzed enantioselective C-H carbonylation by desymmetrization has been achieved using commercially available L-pyroglutamic acid as a chiral ligand. researchgate.net

Table 2: Chiral Ligands Used in Enantioselective Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Achieved Enantioselectivity (ee) | Ref. |

| Nickel | Chiral Phosphine | Denitrogenative Annulation | High | acs.orgacs.orgnih.gov |

| Palladium | Chiral Pyridine-Oxazoline | C-H Functionalization/Asymmetric Allylation | Up to 96% | researchgate.net |

| Palladium | L-Pyroglutamic Acid | C-H Carbonylation by Desymmetrization | High | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki Reactions for 8-Aryl Derivatives)

Cross-coupling reactions, especially the Suzuki-Miyaura coupling, have become a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. wikipedia.orgyoutube.comlibretexts.org

In the context of this compound, the chloro-substituent serves as a handle for introducing aryl groups at the 8-position through Suzuki coupling. This methodology is instrumental in creating a library of 8-aryl-substituted dihydroisoquinolinones, which are valuable for structure-activity relationship (SAR) studies in drug discovery. The general scheme involves the reaction of this compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

One-pot procedures have been developed to streamline the synthesis of 8-arylquinolines, which can be conceptually extended to the synthesis of 8-aryldihydroisoquinolinones. nih.govresearchgate.net These methods often involve the in situ formation of the boronic ester from the corresponding halide, followed by the Suzuki-Miyaura coupling, thus avoiding the isolation of intermediates. nih.gov The choice of palladium catalyst and ligands is crucial for the success of the reaction, with various phosphine-based ligands being commonly employed. nih.gov The reaction conditions are generally mild, and the use of boronic acids is advantageous due to their commercial availability and lower toxicity compared to other organometallic reagents. youtube.com

A study on the synthesis of 8-aryl-3,4-dihydroisoquinolines utilized 8-chloro-3,4-dihydroisoquinoline as a key intermediate for Suzuki reactions to produce various 8-aryl derivatives. researchgate.net This highlights the utility of the chloro-substituent as a synthetic linchpin for diversification.

Table 1: Examples of Suzuki Coupling for the Synthesis of 8-Aryl Dihydroisoquinolinone Derivatives

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 8-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | ~97% researchgate.net |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 8-(4-Methoxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one | Not specified |

| 3 | Thiophene-2-boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 8-(Thiophen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one | Good nih.gov |

| 4 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 8-(Pyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one | Not specified |

| Note: This table is illustrative and based on general knowledge of Suzuki reactions applied to similar substrates. Specific yields for the this compound substrate may vary. |

Metal-Free and Domino Reaction Procedures

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of metal-free reaction conditions and domino (or cascade) reactions, which involve multiple bond-forming events in a single pot without the isolation of intermediates. mdpi.comresearchgate.net

Visible-Light Photocatalytic Syntheses

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer processes. nih.gov

While a direct visible-light photocatalytic synthesis of this compound has not been specifically detailed in the provided search results, the synthesis of related dihydroisoquinoline-1,4-diones has been achieved through a photocatalytic [4 + 2] skeleton-editing strategy. nih.gov This reaction involves vinyl azides and carboxylic NHPI esters, showcasing the potential of photocatalysis for constructing complex heterocyclic frameworks. nih.gov The principles of this methodology, involving radical-initiated cyclization, could potentially be adapted for the synthesis of the target molecule.

Electrochemical Oxidation Methods

Electrosynthesis is recognized as a green and sustainable method in organic chemistry, often avoiding the need for chemical oxidants and reductants. researchgate.net Electrochemical methods have been successfully applied to the synthesis of various isoquinolinone derivatives. researchgate.netnih.gov These reactions typically involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that undergoes cyclization. For instance, the electrochemical synthesis of quinazolinones has been reported via an I2-catalyzed tandem oxidation in aqueous solution, demonstrating the feasibility of using electrochemical methods in environmentally friendly solvents. nih.gov

Although a specific electrochemical synthesis of this compound is not explicitly described, the general applicability of electrochemical oxidation for the formation of the isoquinolinone core suggests that this could be a viable synthetic route. researchgate.net

Multi-component and One-Pot Protocols

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. nih.govrsc.orgmdpi.com One-pot protocols, which may or may not be MCRs, also enhance synthetic efficiency by avoiding the isolation and purification of intermediates. mdpi.com

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been achieved through various one-pot and multi-component strategies. kthmcollege.ac.innih.gov For example, the Castagnoli–Cushman reaction, a three-component reaction, has been used to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.orgnih.gov Another example is the one-pot synthesis of tetrahydroquinoline derivatives, which involves a condensation reaction followed by intramolecular cyclization. nih.gov These approaches offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. mdpi.com While a specific MCR for this compound is not detailed, the existing protocols for the parent scaffold provide a strong foundation for developing such a route. nih.gov

Directed Synthesis of 8-Chloro-substituted Analogues

The regioselective synthesis of substituted aromatics is a significant challenge in organic chemistry. mdpi.com Directed synthesis methods provide a powerful solution for controlling the position of substitution.

Directed Ortho-Lithiation Routes

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. semanticscholar.orgresearchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. semanticscholar.orgresearchgate.netunito.it The resulting ortho-lithiated species can then be quenched with an electrophile to introduce a substituent at the desired position.

For the synthesis of 8-substituted dihydroisoquinolinones, a DoM strategy can be employed. A known approach for the synthesis of 8-chloro-3,4-dihydroisoquinoline involves the directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine. researchgate.net In this process, the pivaloyl group acts as the DMG, directing the lithiation to the position ortho to both the chloro and the pivaloyl-aminoethyl groups. Subsequent formylation and ring closure under acidic conditions yield the desired 8-chloro-substituted dihydroisoquinoline. researchgate.net This method provides a reliable route to the 8-chloro-substituted scaffold, which can then be further functionalized. researchgate.netresearchgate.net

Table 2: Key Steps in Directed Ortho-Lithiation for 8-Chloro-3,4-dihydroisoquinoline Synthesis

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation |

| 1 | N-pivaloyl meta-chlorophenylethylamine | Organolithium base (e.g., n-BuLi) | Ortho-lithiated species | Directed deprotonation ortho to the DMG researchgate.net |

| 2 | Ortho-lithiated species | Electrophile (e.g., DMF) | Formylated intermediate | C-C bond formation researchgate.net |

| 3 | Formylated intermediate | Acid | 8-Chloro-3,4-dihydroisoquinoline | Cyclization and dehydration researchgate.netorganic-chemistry.org |

| This table outlines the general sequence of reactions in a directed ortho-lithiation approach. |

Friedel-Crafts Cyclization with Subsequent Oxidation

A plausible and effective strategy for the synthesis of this compound involves an intramolecular Friedel-Crafts reaction followed by an oxidation step. This approach typically starts from a suitably substituted phenethylamine (B48288) derivative.

One reported synthesis of the related 8-chloro-3,4-dihydroisoquinoline involves the Friedel-Crafts cyclization of an N-hydroxyethyl ortho-chlorobenzylamine intermediate. This reaction leads to the formation of the corresponding 8-chloro-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation of this tetrahydroisoquinoline, for instance with N-bromosuccinimide, can then yield the desired 3,4-dihydroisoquinoline (B110456) imine. researchgate.net To obtain the target lactam, this compound, a similar strategy can be envisioned starting from a precursor such as N-(2-(2-chlorophenyl)ethyl)acetamide. The intramolecular Friedel-Crafts acylation of this acetamide, catalyzed by a Lewis acid like polyphosphoric acid (PPA) or a strong acid like trifluoromethanesulfonic acid, would lead to the direct formation of the this compound ring system.

Alternatively, the oxidation of a pre-formed 8-chloro-1,2,3,4-tetrahydroisoquinolin-1-one can provide the target compound. While specific conditions for the 8-chloro derivative are not extensively detailed in the literature, general methods for the oxidation of such lactams can be employed.

Novel Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for further chemical modification, enabling the generation of diverse libraries of compounds for biological screening. Key positions for functionalization include the nitrogen atom of the lactam and the C3 and C4 positions of the heterocyclic ring.

N-Alkylation and N-Substitution Methods

The secondary amide nitrogen in this compound is a prime site for substitution, allowing for the introduction of a wide array of alkyl and aryl groups.

Standard N-alkylation can be achieved by treating the parent lactam with an alkyl halide in the presence of a suitable base. For instance, the N-alkylation of a related 3,3-dimethyl-3,4-dihydroisoquinolinone has been successfully performed using methyl bromoacetate (B1195939) in acetonitrile. rsc.org This method can be adapted for the N-alkylation of this compound with various alkylating agents.

More advanced and novel methods for N-substitution include transition metal-catalyzed reactions. A rhodium(III)-catalyzed tandem C-H allylation followed by N-alkylation has been developed for the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. This one-pot protocol offers a highly efficient and atom-economical approach to introduce diverse substituents onto the nitrogen atom.

Furthermore, N-arylation can be accomplished through methods such as the Buchwald-Hartwig amination, providing access to a different class of derivatives with potentially distinct biological activities.

Functionalization at C3 and C4 Positions (e.g., Castagnoli-Cushman Reaction)

The C3 and C4 positions of the this compound ring provide further opportunities for structural diversification. The Castagnoli-Cushman reaction (CCR) stands out as a powerful tool for the diastereoselective synthesis of 3,4-disubstituted dihydroisoquinolin-1(2H)-ones.

This multicomponent reaction involves the condensation of a homophthalic anhydride (B1165640) with an imine, which can be pre-formed or generated in situ from an aldehyde and an amine. In the context of synthesizing derivatives of the target compound, 2-chlorohomophthalic anhydride would be a key starting material. The reaction with various aldehydes and amines would then lead to a diverse range of 8-chloro-3,4-dihydroisoquinolin-1(2H)-ones with substituents at both the C3 and C4 positions. A study by Li et al. (2023) demonstrated the successful synthesis of 59 such derivatives for evaluating their antioomycete activity. nih.gov The reaction proceeds with high diastereoselectivity, typically affording the cis-diastereomer as the major product.

Below is a table summarizing some of the derivatives synthesized via the Castagnoli-Cushman reaction, showcasing the versatility of this method.

| Compound ID | N-Substituent | C3-Substituent | C4-Substituent | Reference |

|---|---|---|---|---|

| I6 | Furan-2-ylmethyl | Phenyl | Carboxylic acid | nih.gov |

| I8 | Benzyl | Phenyl | Carboxylic acid | nih.gov |

| I21 | [1,1'-Biphenyl]-4-yl | Phenyl | Carboxylic acid | nih.gov |

| I25 | 4-Chlorophenyl | Phenyl | Carboxylic acid | nih.gov |

Beyond the Castagnoli-Cushman reaction, other methods for functionalizing the C4 position have been explored. For instance, a protocol for the trans-diastereoselective arylation at the C4 position of 1,4-dihydroisoquinol-3-ones has been developed, involving a Regitz diazo transfer followed by a triflic acid-promoted hydroarylation. nih.gov This method provides access to a different set of stereoisomers and further expands the chemical space accessible from this versatile scaffold.

Structure Activity Relationship Sar Studies of 8 Chloro 3,4 Dihydroisoquinolin 1 2h One Derivatives

Positional and Substituent Effects on Biological Activity

Research into isoquinolin-1(2H)-one derivatives as inhibitors of enzymes like tankyrases (TNKS) and poly(ADP-ribose) polymerase-1 (PARP1) provides a framework for understanding potential SAR of the 8-chloro substituted analogs. nih.govingentaconnect.com The isoquinolin-1(2H)-one core is recognized for its ability to form key hydrogen bonds and π-π stacking interactions within the nicotinamide (B372718) binding site of these enzymes. ingentaconnect.com

Studies on related quinazolin-4-one scaffolds have highlighted the importance of substitutions at the C-8 position for improving potency and selectivity. For instance, the introduction of nitro and diol substituents at the C-8 position of quinazolin-4-ones led to new interactions with the TNKS2 enzyme, resulting in enhanced affinity. nih.gov This suggests that the 8-chloro substituent in the 3,4-dihydroisoquinolin-1(2H)-one scaffold likely plays a significant role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In a series of isoquinolin-1(2H)-one derivatives developed as tankyrase inhibitors, modifications at other positions have been shown to be critical for activity. For example, acylation of an amino group at the C-5 position with various aminoacyl chlorides led to compounds with potent inhibitory activity. ingentaconnect.com The nature of the substituent on the nitrogen at position 2 of the isoquinolinone ring is also a key determinant of activity. In the development of PARP1 inhibitors, this position was strategically modified to enhance pharmacokinetic properties and cellular potency. nih.gov

The following table summarizes the structure-activity relationships for a series of isoquinolin-1(2H)-one derivatives as tankyrase inhibitors, which can serve as a model for potential modifications to the 8-chloro scaffold.

| Compound ID | R1 (Substitution at N-2) | R2 (Substitution at C-5) | TNKS1 IC50 (µM) | TNKS2 IC50 (µM) |

| 10a | Boc-glycyl | Amino | >10 | >10 |

| 10b | Boc-alanyl | Amino | 1.25 | 0.43 |

| 10c | Boc-valyl | Amino | 0.11 | 0.03 |

| 10d | Boc-leucyl | Amino | 0.28 | 0.09 |

| 11a | Glycyl | Amino | 5.87 | 1.98 |

| 11b | Alanyl | Amino | 0.98 | 0.21 |

| 11c | Valyl | Amino | 0.009 | 0.003 |

| 11d | Leucyl | Amino | 0.15 | 0.04 |

Data sourced from a study on isoquinolin-1(2H)-one derivatives as tankyrase inhibitors. ingentaconnect.com The table illustrates the impact of different aminoacyl substituents on inhibitory activity.

These findings underscore the importance of systematic exploration of substituents at various positions of the 8-chloro-3,4-dihydroisoquinolin-1(2H)-one core to elucidate a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR) Analyses

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the three-dimensional structural requirements for biological activity. These methods correlate the biological activity of a set of molecules with their steric and electrostatic fields (in CoMFA) and additionally with hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). nih.gov

In a study of 3,4-dihydroisoquinolin-1(2H)-one derivatives, CoMFA and CoMSIA models were developed to understand the structural features crucial for their antioomycete activity against Pythium recalcitrans. nih.gov The statistical robustness of these models is typically evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

The contour maps generated from these models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, green contours in a steric map indicate regions where bulky groups are favored, while yellow contours suggest that bulky groups are disfavored. In electrostatic maps, blue contours highlight areas where electropositive groups enhance activity, and red contours indicate regions where electronegative groups are preferred. nih.gov

The 3D-QSAR study on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed the importance of the C4-carboxyl group and other structural features for their biological activity. nih.gov Such an approach, if applied to a series of this compound derivatives, could provide valuable insights into the optimal substitution patterns for a desired biological effect.

Ligand Efficiency and Lipophilic Efficiency (LipE) Optimization

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of compounds. LE relates the binding affinity of a compound to its size (number of heavy atoms), while LipE relates potency to lipophilicity (logP). nih.gov These metrics help in the selection of promising lead compounds that are more likely to have favorable drug-like properties.

In a study on the deconstruction of dual-site tankyrase inhibitors, the concept of ligand efficiency was used to evaluate the binding contribution of different fragments of the inhibitors. nih.gov By dissecting the inhibitors into smaller fragments that bind to different subpockets of the enzyme, researchers were able to assess the energetic contribution of each part and identify critical hotspots for ligand optimization. nih.gov

The optimization of a lead compound often involves increasing its potency without a concomitant increase in lipophilicity, which can lead to poor pharmacokinetic properties. Therefore, tracking LipE during the optimization process is crucial. For example, in the development of 1,2,4-triazole-based tankyrase inhibitors, a systematic lead optimization approach led to a novel series of compounds with picomolar cellular activity and a favorable ADME profile, including improved oral bioavailability. nih.govsymeres.comresearchgate.net

Applying these principles to this compound derivatives would involve synthesizing a focused library of analogs and evaluating their potency, lipophilicity, and ligand efficiency. This would guide the selection of compounds with an optimal balance of properties for further development.

Hybridization Strategies in Scaffold Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and/or better pharmacokinetic profiles.

While specific examples of hybridization involving the this compound scaffold are not prominently featured in the reviewed literature, the general strategy is widely applied in drug discovery. For instance, the hybridization of pharmacophoric features from different natural products or known enzyme inhibitors has led to the development of novel anticancer agents.

In the context of PARP inhibitors, various heterocyclic scaffolds, including isoquinolinones, have been explored and optimized. nih.gov A hybridization approach could involve linking the this compound scaffold to other known pharmacophores that target different binding sites on an enzyme or complementary pathways in a disease. For example, in the development of dual inhibitors, this scaffold could be combined with a moiety known to inhibit a different but related target, potentially leading to synergistic effects.

The synthesis of 8-chloro-3,4-dihydroisoquinoline (B12930588) as a key intermediate opens up possibilities for its incorporation into more complex hybrid molecules through various chemical transformations.

Computational and Theoretical Investigations of 8 Chloro 3,4 Dihydroisoquinolin 1 2h One Systems

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. princeton.edu It is a crucial tool in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule (ligand) and a protein's binding site. nih.gov The primary goals of molecular docking are to predict the binding mode (pose) of a ligand to a receptor, screen virtual libraries for novel drug candidates, and estimate the binding affinity using scoring functions. nih.gov

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been the subject of molecular docking studies to explore their binding affinity with various receptors. For instance, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their affinity to the NMDA receptor complex's ion channel binding site. nih.gov These studies are vital for understanding how structural modifications influence receptor binding and for the rational design of new therapeutic agents. mdpi.com

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking. nih.govnih.gov The analysis of these interactions provides a detailed picture of the binding mode and the key residues involved in the interaction. nih.gov

In studies involving quinoline-based compounds, molecular docking has been employed to understand drug-receptor interactions by analyzing the hydrogen bonds formed with amino acids in the active site and the orientation of the docked molecules. researchgate.net For example, the docking of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with the Plasmodium LDH receptor protein revealed that one of the ligands formed a maximum of five hydrogen bonding interactions, indicating it as a promising lead molecule. researchgate.net The scoring functions used in docking algorithms are mathematical models that predict the strength of these non-covalent interactions. princeton.eduresearchgate.net

Table 1: Key Ligand-Receptor Interactions in Related Quinolone Systems

| Ligand Class | Receptor Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Quinolone Derivatives | Staphylococcus aureus | Hydrogen bonds, orientation in active site | researchgate.net |

| 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids | Plasmodium LDH | Hydrogen bonding | researchgate.net |

| 1-aryl-1,2,3,4-tetrahydroisoquinolines | NMDA Receptor | Not specified | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful means to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one and related compounds, DFT can be used to study reaction pathways and mechanisms. For example, understanding the synthesis of 8-substituted dihydroisoquinolines often involves complex reaction steps like directed ortho-lithiation, which can be elucidated using DFT. researchgate.netresearchgate.net These calculations can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes.

While specific studies on the Fukui indices of this compound are not prevalent in the provided search results, this is a recognized method in computational chemistry for predicting chemical reactivity. Fukui functions are used to describe the electron density changes when the number of electrons in a molecule changes, thereby identifying the most electrophilic and nucleophilic sites. This information is valuable for predicting how a molecule will react with other reagents.

Conformational Analysis and Torsion Angle Studies

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. soton.ac.uk Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. soton.ac.uk

For analogues of the dopamine (B1211576) D1 selective ligand, which share a similar benzazepine core, conformational analysis has been crucial. nih.gov Studies have shown that conformationally restricted analogues with a specific ring junction possess significantly more D1 receptor affinity. nih.gov This highlights the importance of controlling the molecular conformation to achieve desired biological activity. Such studies often involve a combination of experimental techniques like NMR spectroscopy and theoretical calculations to determine the preferred conformations and the energy barriers between them. soton.ac.uk

In Silico Design and Virtual Screening Methodologies

In silico design and virtual screening are computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. princeton.edunih.gov These methods are instrumental in the early stages of drug discovery. nih.gov

For compounds containing the 1,2,3,4-tetrahydroisoquinoline (THQ) motif, computational approaches have been used to design new potential antagonists for targets like CD44. mdpi.comresearchgate.net This process can involve generating vast libraries of virtual compounds through computational combinatorial chemistry, followed by filtering these libraries based on pharmacophore models and subsequent docking and molecular dynamics simulations. mdpi.comresearchgate.net Virtual screening workflows often include steps like filtering by predicted toxicological properties and evaluating free energy of binding. nih.gov

Table 2: Overview of In Silico Methodologies

| Methodology | Application | Key Features | Reference |

|---|---|---|---|

| Molecular Docking | Hit identification, binding affinity prediction | Predicts ligand-receptor complex structure and binding strength. | nih.gov |

| Virtual Screening | Discovery of new drug candidates from large libraries | Employs computational models to evaluate vast chemical libraries. | princeton.edu |

| Quantum Chemical Calculations | Elucidation of electronic structure and reactivity | Provides insights into reaction mechanisms and molecular properties. | researchgate.net |

| Conformational Analysis | Determination of the 3D structure of molecules | Studies the spatial arrangement of atoms and its effect on activity. | soton.ac.uk |

Biological Activity and Molecular Mechanisms of 8 Chloro 3,4 Dihydroisoquinolin 1 2h One Analogues

Enzyme Inhibition Studies

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

Research into the direct inhibitory effects of 8-chloro-3,4-dihydroisoquinolin-1(2H)-one analogues on the enzyme Enhancer of Zeste Homolog 2 (EZH2) is an emerging area. While EZH2 inhibitors are being clinically evaluated for various cancers, specific studies detailing the activity of this compound derivatives are not extensively available in the public domain. However, the development of a potent EZH2 inhibitor, (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497), highlights the potential of the substituted dihydroisoquinolin-1(2H)-one core in targeting this enzyme. This compound is a S-adenosyl-L-methionine (SAM) competitive inhibitor and is currently in Phase I clinical trials. nih.gov The combination of EZH2 inhibitors with other anticancer agents, such as carboplatin, has shown promise in preclinical models of aggressive-variant prostate cancer by reducing the expression of DNA repair genes and increasing the expression of pro-apoptotic factors. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition

The isoquinoline (B145761) scaffold has been investigated for its potential to inhibit HIV-1 replication. Specifically, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been reported to chelate the Mg2+ ions essential for the activity of the HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of the reverse transcriptase (RT). nih.gov This chelation mechanism is a key strategy for disrupting the viral replication cycle.

One study focused on 1,2-dihydroisoquinoline (B1215523) derivatives as potential HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Among the synthesized compounds, two molecules, 4m and 6c , emerged as potent inhibitors of HIV-1. nih.gov Compound 6c , a dihydroisoquinoline derivative, demonstrated significant viral inhibition and potent inhibition of the strand transfer process. nih.gov These findings underscore the potential of the dihydroisoquinoline backbone as a scaffold for developing novel anti-HIV-1 agents that target the reverse transcriptase enzyme, among other viral targets. nih.gov

Factor VIIa (FVIIa) Serine Protease Inhibition

Acetylcholinesterase (AChE) and β-Secretase (BACE 1) Dual Inhibition

In the context of Alzheimer's disease, dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE 1) is a promising therapeutic approach. A study on 1,2-dihydroisoquinolin-3(4H)-one derivatives, which are constitutional isomers of the primary compound of interest, has demonstrated the potential of this scaffold in targeting both enzymes. mdpi.com

The synthesized compounds exhibited a range of inhibitory activities against both AChE and BACE 1. mdpi.com The inhibitory activities were found to be dependent on the substitution pattern on the dihydroisoquinolinone core. The study highlighted an enhancement in inhibitory activity across three series of synthesized compounds, with series 3 being more potent than series 2, which in turn was more potent than series 1. mdpi.com

| Compound Series | Average AChE Inhibition | Average BACE 1 Inhibition |

| Series 1 | Lower Potency | Lower Potency |

| Series 2 | Moderate Potency | Moderate Potency |

| Series 3 | Higher Potency | Higher Potency |

This table illustrates the general trend of inhibitory activity for the different series of 1,2-dihydroisoquinolin-3(4H)-one derivatives as reported in the study.

PARP10 Inhibition

Analogues of 3,4-dihydroisoquinolin-1(2H)-one (dq) have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 10 (PARP10), a mono-ADP-ribosyltransferase involved in various cellular processes. Structure-based drug design has led to the development of selective PARP10 inhibitors by targeting a hydrophobic subpocket within the nicotinamide-binding site. nih.gov

One study focused on the synthesis of C-5 and C-6 substituted dq analogues. A key finding was that a dq analogue, compound 22 , featuring a methyl group at the C-5 position and a substituted pyridine (B92270) at the C-6 position, exhibited over 10-fold selectivity for PARP10 compared to other PARP family members. nih.gov Another approach utilized a chemical genetics strategy with C-7 substituted dq analogues to selectively inhibit an engineered mutant of PARP10 (LG-PARP10). nih.gov In this study, a 7-bromo substituted dq analogue demonstrated a 10-fold selectivity for the mutant PARP10 over the wild-type enzyme. nih.gov

| Compound | Substitution Pattern | Target | IC50 (µM) | Selectivity |

| 7-Bromo-dq analogue | Bromo at C-7 | LG-PARP10 | 8.6 | 10-fold vs WT-PARP10 |

| Compound 22 | Methyl at C-5, Substituted pyridine at C-6 | PARP10 | - | >10-fold vs other PARPs |

This table summarizes the inhibitory activity and selectivity of key 3,4-dihydroisoquinolin-1(2H)-one analogues against PARP10.

Carbonic Anhydrase Isoform Inhibition

Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, a structurally related quinolinone, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.commdpi.com These enzymes play crucial roles in physiological processes, and their inhibition has therapeutic applications.

A study on a series of these derivatives revealed isoform-specific inhibition. The compounds were found to be effective inhibitors of the tumor-associated isoform hCA IX, with inhibition constants (Ki) in the micromolar range. mdpi.commdpi.com In contrast, they were weak inhibitors of the cytosolic isoforms hCA I and hCA II and did not inhibit the membrane-anchored hCA IV. mdpi.commdpi.com

| Compound Series | hCA I Inhibition (Ki) | hCA II Inhibition (Ki) | hCA IX Inhibition (Ki) | hCA IV Inhibition |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Weak (most > 10 µM) | Weak (most > 10 µM) | Moderate (243.6 - 2785.6 nM) | No Inhibition |

This table presents the inhibition constants (Ki) of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives against different human carbonic anhydrase isoforms.

Other Enzyme Targets (e.g., Catechol O-methyltransferase, Kinase JNK3)

Analogues of 3,4-dihydroisoquinolin-1(2H)-one have been shown to interact with various enzyme targets, including Catechol O-methyltransferase (COMT) and c-Jun N-terminal kinase 3 (JNK3).

Catechol O-methyltransferase (COMT): Research has demonstrated that certain derivatives of the broader isoquinoline class are capable of inhibiting COMT, an enzyme involved in the metabolism of catecholamines. Specifically, 6,7-dihydroxy-3,4-dihydroisoquinolines have been identified as potent inhibitors of COMT. nih.gov These compounds were found to inhibit COMT activity from rat liver supernatant more effectively than the reference inhibitor, tropolone. nih.gov The inhibition was determined to be uncompetitive with the substrate, and the dihydroisoquinoline inhibitors themselves did not appear to be substrates for the enzyme. nih.gov Further studies showed that other related compounds, such as the tetrahydroisoquinoline alkaloids salsolidine (B1215851) and 1-carboxysalsoline, act as competitive inhibitors of COMT. nih.gov

Kinase JNK3: A series of 1-aryl-3,4-dihydroisoquinoline derivatives have been identified as inhibitors of JNK3, a member of the mitogen-activated protein kinase (MAPK) family primarily expressed in the brain, heart, and testes. nih.govsemanticscholar.org These compounds showed significant potency and selectivity. For instance, compounds 20 and 24 from this series were the most potent inhibitors identified in a radiometric filter binding assay, with pIC50 values of 7.3 and 6.9, respectively. semanticscholar.org These inhibitors demonstrated a 10-fold selectivity for JNK3 over JNK2 and a 1,000-fold selectivity over JNK1. semanticscholar.org X-ray crystallography of a related compound (16 ) in the series revealed an unusual binding mode, where a chloro substituent forms a hydrogen bond acceptor interaction with the hinge region of the kinase. semanticscholar.org

Table 1: JNK3 Inhibition by 1-Aryl-3,4-dihydroisoquinoline Analogues

| Compound | JNK3 pIC50 | Selectivity over JNK2 | Selectivity over JNK1 |

|---|---|---|---|

| 20 | 7.3 | 10-fold | 1000-fold |

| 24 | 6.9 | 10-fold | 1000-fold |

Data sourced from a radiometric filter binding assay. semanticscholar.org

Antimicrobial and Antifungal Activity

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for its potential in managing plant diseases, leading to the discovery of derivatives with significant antimicrobial and antifungal properties, particularly against oomycetes. nih.gov

In a study focused on developing agents for plant disease management, a library of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold was synthesized. nih.gov Bioassays revealed that their antioomycete activity against the phytopathogen Pythium recalcitrans was notably superior to their antifungal activity against six other tested phytopathogens. nih.gov

Among the synthesized derivatives, compound I23 demonstrated the highest in vitro potency against P. recalcitrans. nih.gov Its efficacy, measured by the half-maximal effective concentration (EC50), was significantly greater than that of a commercially available agent.

Table 2: Antioomycete Activity against Pythium recalcitrans

| Compound | EC50 Value (μM) |

|---|---|

| I23 | 14 |

| Hymexazol (B17089) (Commercial Control) | 37.7 |

Data reflects in vitro potency. nih.gov

Furthermore, in vivo testing showed that compound I23 provided a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. nih.gov

To understand the mechanism behind the potent antioomycete effects of these compounds, further investigations were conducted on the most active derivative, I23 . nih.gov The results from physiological and biochemical analyses, combined with ultrastructural observations and lipidomics, suggest that the mode of action for I23 involves the disruption of the biological membrane systems of P. recalcitrans. nih.gov This disruption is believed to be a key factor in its ability to inhibit the growth of the oomycete. nih.gov

Antiproliferative and Antimetastatic Mechanisms

Analogues of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been investigated for their potential as anticancer agents, with research focusing on their ability to interfere with key cellular processes like cell division and blood vessel formation.

Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division and are a well-established target for anticancer drugs. nih.gov A number of agents exert their effects by binding to tubulin and disrupting its polymerization dynamics. The colchicine (B1669291) binding site, located at the interface between α- and β-tubulin heterodimers, is a particularly important target for the development of novel tubulin inhibitors. nih.gov

Through structure-based design and optimization, a series of 2-aryl-4-amide-quinoline derivatives were developed, leading to the identification of potent tubulin inhibitors. nih.gov Analogue G13 , which features a hydroxymethyl group, was found to have significant tubulin polymerization inhibitory activity, with an IC50 value of 13.5 μM. nih.gov This compound binds to the colchicine binding site, leading to the disassembly and fragmentation of the microtubule network within cancer cells. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis. nih.gov

Table 3: Tubulin Polymerization Inhibitory Activity

| Compound | IC50 (μM) | Target Site |

|---|---|---|

| G13 | 13.5 | Colchicine Binding Site |

Data sourced from in vitro tubulin polymerization assay. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. The tubulin-inhibiting analogue G13 was also evaluated for its effects on processes related to metastasis and angiogenesis. nih.gov Research findings indicate that G13 potently inhibits the migration and invasion of MDA-MB-231 breast cancer cells and displays potent anti-angiogenic activity. nih.gov

Other Pharmacological Activities (Mechanistic Aspects)

Antidepressant-like Activities

Recent studies have highlighted the potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives as antidepressant agents. The antidepressant-like effects of these compounds are often evaluated using preclinical models such as the forced swim test, where a reduction in immobility time is indicative of antidepressant efficacy.

One notable study focused on the synthesis and evaluation of (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone, a halogenated analogue. cdnsciencepub.com This compound demonstrated the most potent antidepressant-like effects among the tested derivatives without affecting the ambulatory activity in mice, suggesting a specific antidepressant action rather than a general stimulant effect. cdnsciencepub.com Mechanistic investigations revealed that its antidepressant-like action is likely mediated through interactions with both the serotonergic and dopaminergic systems. cdnsciencepub.com Specifically, antagonist experiments pointed towards an interaction with presynaptic serotonin (B10506) receptors and dopaminergic D1, D2, and D3 receptors. cdnsciencepub.com Docking studies further supported these findings, indicating a strong affinity between the compound and the human dopamine (B1211576) D3 receptor. cdnsciencepub.com

Similarly, other related structures, such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, have also shown antidepressant-like activity by reducing immobility time in the forced-swimming test in mice. nih.gov While this is a quinolinone derivative, it shares a similar bicyclic core and demonstrates that this general structure can be a scaffold for antidepressant drug discovery. Furthermore, the endogenous amine 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have been shown to produce antidepressant-like effects by activating noradrenaline (NA) and serotonin (5-HT) systems. researchgate.net

These findings collectively suggest that the 3,4-dihydroisoquinolin-1(2H)-one scaffold, including its halogenated derivatives, represents a promising framework for the development of novel antidepressants acting on monoaminergic systems.

Table 1: Antidepressant-like Activity of Selected 3,4-Dihydroisoquinolin-1(2H)-one Analogues and Related Compounds

| Compound | Model/Test | Key Findings | Putative Mechanism |

| (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone cdnsciencepub.com | Forced Swim Test (mice) | Potent antidepressant-like effects without altering ambulatory activity. | Interaction with presynaptic serotonin receptors and dopaminergic D1, D2, and D3 receptors. Strong affinity for the human dopamine D3 receptor. |

| 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone nih.gov | Forced Swim Test (mice) | Reduced immobility time, indicating antidepressant-like activity. | Not specified in the provided abstract. |

| 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) researchgate.net | Forced Swim Test and Tail Suspension Test (mice) | Significantly decreased immobility time. | Activation of noradrenaline (NA) and serotonin (5-HT) systems. |

H3 Receptor Antagonism

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are being investigated for their potential in treating various neurological and psychiatric disorders due to their pro-cognitive and wake-promoting effects.

Currently, there is a lack of direct scientific evidence from the provided search results demonstrating H3 receptor antagonist activity for "this compound" or its close analogues. The research on H3 receptor antagonists has predominantly focused on other chemical scaffolds, such as imidazole-containing compounds and other non-imidazole structures like those based on piperidine (B6355638) and morpholine. nih.govnih.gov For instance, compounds like JNJ-5207852 and JNJ-10181457, which are diamine-based, have been identified as potent H3 antagonists. nih.gov Other research has explored guanidine-based structures as H3 receptor antagonists. mdpi.com

While the 3,4-dihydroisoquinolin-1(2H)-one nucleus is a versatile scaffold, its potential for H3 receptor antagonism has not been specifically reported in the available literature. Therefore, this remains an open area for future investigation.

Free-Radical Scavenging Properties

The ability of a compound to scavenge free radicals is an important aspect of its potential antioxidant activity, which can be beneficial in conditions associated with oxidative stress. The free-radical scavenging capacity of compounds can be assessed using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay.

Although direct studies on the free-radical scavenging properties of this compound analogues are not available in the provided search results, research on related isoquinoline alkaloids offers some insights. A study on the extract of Mahonia aquifolium, which contains protoberberine and bisbenzylisoquinoline alkaloids, investigated its free-radical scavenging activity. nih.gov The results showed that the hydroxylated isoquinoline alkaloid, jatrorrhizine, exhibited significantly higher antiradical reactivity compared to its non-hydroxylated counterpart, berberine. nih.gov This suggests that the presence of hydroxyl groups on the isoquinoline skeleton can enhance radical scavenging properties.

This finding implies that the potential for free-radical scavenging in 3,4-dihydroisoquinolin-1(2H)-one analogues might be dependent on the nature and position of substituents on the aromatic ring. Analogues bearing hydroxyl groups or other electron-donating substituents could potentially exhibit free-radical scavenging activity. The effect of a chloro substituent at the 8-position on this activity would require specific experimental evaluation.

Table 2: Radical Scavenging Activity of Related Isoquinoline Alkaloids

| Compound | Assay | Key Finding |

| Jatrorrhizine (hydroxylated isoquinoline) nih.gov | DPPH radical scavenging assay | Exhibited higher antiradical reactivity. |

| Berberine (non-hydroxylated isoquinoline) nih.gov | DPPH radical scavenging assay | Showed lower antiradical reactivity compared to jatrorrhizine. |

Anti-inflammatory and Analgesic Mechanisms

The isoquinoline scaffold is present in numerous natural products with known anti-inflammatory and analgesic properties. The mechanisms underlying these effects often involve the modulation of inflammatory pathways and mediators.

While specific data on the anti-inflammatory and analgesic mechanisms of this compound analogues is not available in the provided search results, the broader class of isoquinoline alkaloids has been studied for these activities. For instance, some isoquinoline alkaloids are known to possess anti-inflammatory properties. mdpi.com The analgesic effects of some natural compounds are attributed to their ability to modulate neuroinflammatory processes. For example, puerarin, an isoflavonoid, has been shown to inhibit the spinal overexpression of pro-inflammatory cytokines like TNF-α and IL-1β in neuropathic pain models. nih.gov

The potential for 3,4-dihydroisoquinolin-1(2H)-one analogues to exert anti-inflammatory and analgesic effects would likely depend on their ability to interact with key targets in inflammatory cascades, such as enzymes like cyclooxygenases or lipoxygenases, or to modulate the production of inflammatory cytokines. Further research is needed to explore these potential mechanisms for this specific class of compounds.

Antiarrhythmic and Antiaggregatory Effects

The cardiovascular effects of isoquinoline derivatives have been an area of pharmacological interest. Some analogues have been investigated for their potential to treat cardiac arrhythmias and to inhibit platelet aggregation.

Direct evidence for the antiarrhythmic and antiaggregatory effects of this compound analogues is not present in the provided search results. However, research on related structures provides some context. For example, trimetoquinol, a tetrahydroisoquinoline derivative, and its analogues have been studied for their platelet antiaggregatory activity. nih.gov The mechanism for this action was proposed to be through the antagonism of endoperoxide/thromboxane A2 receptors. nih.gov Another study on 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives, which are structurally related, also reported selective inhibitory activity against platelet aggregation. bohrium.com

In the context of antiarrhythmic activity, a novel spirobenzopyran piperidine derivative, L-691,121, which is structurally distinct from the core topic but shares a heterocyclic nature, was found to prolong the action potential duration by selectively blocking a component of the delayed rectifier K+ current (Ikr), a mechanism characteristic of Class III antiarrhythmic agents. nih.gov This highlights that complex heterocyclic compounds can possess potent antiarrhythmic properties.

The potential for this compound analogues to exhibit antiarrhythmic or antiaggregatory effects would require dedicated screening and mechanistic studies.

Antihypertensive Mechanisms

Certain isoquinoline derivatives have been explored for their potential to lower blood pressure. The mechanisms underlying such effects can vary, including actions on the central nervous system, blockade of adrenergic receptors, or direct effects on vascular smooth muscle.

A study from 1977 reported the synthesis and antihypertensive activity of 1-amino-3,4-dihydroisoquinolines. nih.govacs.org While the abstract does not provide detailed mechanistic information, it indicates that this class of compounds was investigated for its effects on blood pressure in animal models. nih.govacs.org This historical research suggests that the 3,4-dihydroisoquinoline (B110456) scaffold has been considered a template for the development of antihypertensive agents.

The specific impact of an 8-chloro substitution and the lactam functionality in this compound on antihypertensive activity and the underlying mechanisms remain to be elucidated. Potential mechanisms could involve interactions with adrenergic or other receptors involved in blood pressure regulation.

Emerging Research Directions and Future Perspectives

Development of Highly Selective and Potent Analogues

The quest for enhanced biological activity and selectivity has driven the development of a diverse array of analogues based on the 3,4-dihydroisoquinolin-1(2H)-one core. A key strategy involves the introduction of various substituents at different positions of the isoquinoline (B145761) ring system to modulate the molecule's physicochemical properties and its interaction with biological targets.

Research has demonstrated that strategic substitutions on the 3,4-dihydroisoquinolin-1(2H)-one scaffold can lead to compounds with significant potency. For instance, a series of 59 derivatives were synthesized to explore their antioomycete activity. nih.gov Among these, compound I23 exhibited superior in vitro potency against Pythium recalcitrans with an EC50 value of 14 μM, outperforming the commercial agent hymexazol (B17089) (37.7 μM). nih.govrsc.orgrsc.org This highlights the potential of this scaffold in developing effective plant disease management agents. nih.gov

Furthermore, the synthesis of 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines from 8-chloro-3,4-dihydroisoquinoline (B12930588) has been explored as a pathway to novel building blocks for potential drug candidates. researchgate.net This approach allows for the introduction of a wide range of aryl groups at the 8-position via Suzuki reactions, followed by the addition of various substituents at the 1-position. researchgate.net Similarly, the development of 8-fluoro-3,4-dihydroisoquinoline (B12937770) as a key intermediate has enabled the synthesis of 1-alkyl(phenyl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines, which are being investigated as potential central nervous system drug candidates. nih.govmdpi.com

Table 1: Potent Analogues of 3,4-dihydroisoquinolin-1(2H)-one and their Activity

| Compound | Target Organism/Cell Line | Activity (EC50/IC50) | Reference |

| I23 | Pythium recalcitrans | 14 μM | nih.govrsc.orgrsc.org |

| Hymexazol (Commercial Standard) | Pythium recalcitrans | 37.7 μM | nih.govrsc.orgrsc.org |

| Benzothiazole-quinoline derivatives | MCF-7, HeLa, A2780, A549 cancer cell lines | IC50 values in the ranges of 5–19, 7–49, 10–30, and 10–38 mM, respectively | mdpi.com |

| 1,2,3-Triazole-8-quinolinol hybrid 7 | Staphylococcus aureus | 10 μg/mL | nih.gov |

| 1,2,3-Triazole-8-quinolinol hybrid 7 | Bacillus subtilis, E. coli, X. fragariae | 20 μg/mL | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products with a wide spectrum of biological activities. nih.govkthmcollege.ac.in This has inspired researchers to explore its potential against a variety of biological targets and for diverse therapeutic applications.

Initially recognized for its presence in compounds with applications in medicinal chemistry, recent research has expanded the scope of this scaffold to agriculture. A notable application is the development of derivatives with potent antioomycete activity against plant pathogens like Pythium recalcitrans. nih.govrsc.orgrsc.org The mode of action for some of these derivatives is believed to be the disruption of the pathogen's biological membrane systems. nih.govrsc.org

Beyond agriculture, derivatives of the broader isoquinoline and quinoline (B57606) families, to which 8-chloro-3,4-dihydroisoquinolin-1(2H)-one belongs, have been investigated for a range of therapeutic uses. These include potential applications as:

Anticancer agents mdpi.comnih.gov

Antimicrobial and antifungal agents nih.govarkat-usa.org

Central nervous system drug candidates nih.govmdpi.com

The versatility of this scaffold allows for the generation of large libraries of compounds for screening against various biological targets, opening up new avenues for drug discovery and development. researchgate.net

Integration of Advanced Synthetic and Computational Methodologies

The synthesis and optimization of this compound and its analogues have been significantly advanced by the integration of modern synthetic techniques and computational tools.

Advanced Synthetic Methods: A variety of innovative synthetic methodologies have been developed for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. kthmcollege.ac.in These include:

Castagnoli–Cushman reaction: This multicomponent reaction has been successfully employed to synthesize a library of 59 derivatives for biological screening. nih.govrsc.orgrsc.org

Directed ortho-lithiation: This method has been used for the synthesis of barely accessible 8-substituted-3,4-dihydroisoquinolines, including the 8-chloro and 8-fluoro analogues. researchgate.netnih.govmdpi.com

Metal-catalyzed reactions: Palladium and rhodium-catalyzed reactions, such as C-H bond functionalization and carbonylation, have provided efficient routes to this scaffold. kthmcollege.ac.in

Friedel-Crafts reaction: This classical reaction has been utilized in the synthesis of the tetrahydroisoquinoline precursor to 8-chloro-3,4-dihydroisoquinoline. researchgate.net

Computational Methodologies: Computational studies play a crucial role in understanding the structure-activity relationships (SAR) and in the rational design of new, more potent analogues.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): CoMFA and CoMSIA models have been successfully used to elucidate the structural requirements for the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.orgrsc.org These studies revealed the importance of the C4-carboxyl group for activity. nih.govrsc.org

Density Functional Theory (DFT): Quantum mechanical DFT approaches are used to analyze the molecular structure, vibrational spectra, and other electronic properties of quinoline derivatives, providing insights into their reactivity. nih.gov

Molecular Docking: These studies are employed to understand the binding interactions between the synthesized compounds and their biological targets, such as proteins and enzymes, which is critical for drug design. nih.govnih.govnih.gov

ADME/T Analysis: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties helps in evaluating the drug-likeness of new hybrid molecules. nih.gov

Bio-mimetic and Natural Product Inspired Design Strategies

The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent motif in numerous naturally occurring alkaloids, which are known for their diverse biological activities. nih.govkthmcollege.ac.in This has led to the adoption of bio-mimetic and natural product-inspired design strategies in the development of novel synthetic compounds.

By mimicking the structural features of these natural products, researchers aim to create synthetic molecules with enhanced biological efficacy and novel mechanisms of action. nih.gov This approach leverages the evolutionary optimization of natural compounds to guide the design of new drug candidates and agrochemicals. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is considered a "privileged scaffold" because of its recurrence in bioactive natural products. nih.govkthmcollege.ac.in

This strategy of using natural product mimics offers a viable solution to some of the challenges in drug and crop protection discovery, such as chemical complexity and limited availability of natural sources. rsc.org The development of potent antioomycete agents based on this scaffold is a prime example of the successful application of this natural product-inspired approach. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-chloro-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via palladium-catalyzed stereoselective methods, radical cyclization, or nucleophilic substitution. For example, a hydroxyalkylation-initiated radical cyclization of N-allylbenzamide enables C(sp³)-H bond cleavage and intramolecular cyclization to form the dihydroisoquinolinone scaffold . Reaction optimization (e.g., temperature, solvent polarity) is critical: anhydrous dioxane with acyl chlorides and DMAP yields derivatives in ~70–85% purity after chromatographic purification .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

- Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For instance, HRMS analysis of 2-(3-chloro-4-fluorophenyl)-3,4-dihydroisoquinolin-1(2H)-one confirmed a molecular ion peak at m/z 289.0743 (calculated for C₁₅H₁₂ClFNO) . NMR chemical shifts (δ 4.2–5.1 ppm for CH₂ groups) and coupling constants distinguish substituent positions .

Q. What computational tools are used to predict physicochemical properties of dihydroisoquinolinone derivatives?

- Answer : XLogP3 values (hydrophobicity) and topological polar surface area (TPSA) are calculated using software like ChemAxon. For example, a derivative with a TPSA of 32 Ų and XLogP3 of 1.5 indicates moderate solubility and membrane permeability, guiding experimental design .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved using transition-metal catalysts?

- Answer : Chiral cobalt(III) complexes enable enantioselective C-H activation. For example, (–)-(S,E)-3-(5-phenylpent-1-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one was synthesized with >90% enantiomeric excess (ee) using Cp*Co(CO)I₂ and a chiral phosphoric acid ligand . Optimization of ligand steric bulk and reaction time minimizes racemization .

Q. What strategies resolve contradictions in biological activity data for dihydroisoquinolinone analogs?

- Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) arise from substituent electronic effects. For example, 2-acetyl derivatives (IC₅₀ = 1.2 µM) show higher activity than benzoyl analogs (IC₅₀ = 8.5 µM) due to enhanced hydrogen bonding with the catalytic triad . Dose-response assays and molecular docking (using MOE software) validate structure-activity relationships .

Q. How do substituents at the 2- and 6-positions modulate the antioomycete activity of dihydroisoquinolinone derivatives?

- Answer : Alkyl chains (e.g., octyl or hexadecyl at position 2) enhance lipophilicity and membrane penetration, improving activity against Phytophthora infestans. Conversely, polar groups (e.g., carboxylate at position 6) reduce efficacy due to poor cellular uptake. Derivatives like I4 (2-hexadecyl) showed 95% inhibition at 50 µg/mL .

Q. What analytical challenges arise in quantifying trace impurities in this compound APIs, and how are they addressed?

- Answer : Impurities like 6-bromo analogs (similarity score >0.92 via LC-MS) require orthogonal methods: (1) UPLC-PDA for UV spectral differentiation (λmax shifts from 254 nm to 268 nm for brominated analogs) and (2) charged aerosol detection (CAD) for non-UV-active impurities .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for acylation reactions to avoid hydrolysis .

- Characterization : Use CDCl₃ for NMR to resolve diastereotopic protons in the dihydroisoquinolinone ring .

- Biological Assays : Include positive controls (e.g., PF-06821497 for EZH2 inhibition studies) and validate cytotoxicity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.